molecular formula C10H11F2N B13208024 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13208024
M. Wt: 183.20 g/mol
InChI Key: UGXNUAISYZOWCP-UHFFFAOYSA-N
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Description

2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated aromatic amine compound with the molecular formula C10H11F2N. It is characterized by the presence of two fluorine atoms at the 2nd and 6th positions on the naphthalene ring, and an amine group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the fluorination of a naphthalene derivative followed by amination. One common method includes the reaction of 2,6-difluoronaphthalene with ammonia or an amine under high temperature and pressure conditions .

Industrial Production Methods: Industrial production methods often involve the use of catalytic hydrogenation and fluorination processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine
  • 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
  • 1,2,3,4-Tetrahydronaphthalen-1-amine

Comparison: 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

2,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11F2N/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h2-3,5,9-10H,1,4,13H2

InChI Key

UGXNUAISYZOWCP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)F)C(C1F)N

Origin of Product

United States

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